4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide 4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14525210
InChI: InChI=1S/C14H12ClN3O2S/c15-11-4-6-13(7-5-11)21(19,20)16-9-12-10-18-8-2-1-3-14(18)17-12/h1-8,10,16H,9H2
SMILES:
Molecular Formula: C14H12ClN3O2S
Molecular Weight: 321.8 g/mol

4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide

CAS No.:

Cat. No.: VC14525210

Molecular Formula: C14H12ClN3O2S

Molecular Weight: 321.8 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide -

Specification

Molecular Formula C14H12ClN3O2S
Molecular Weight 321.8 g/mol
IUPAC Name 4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide
Standard InChI InChI=1S/C14H12ClN3O2S/c15-11-4-6-13(7-5-11)21(19,20)16-9-12-10-18-8-2-1-3-14(18)17-12/h1-8,10,16H,9H2
Standard InChI Key SHASBHAPUDSGKM-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three functional domains:

  • A benzenesulfonamide group with a chlorine atom at the para position.

  • An imidazo[1,2-a]pyridine heterocycle, a nitrogen-rich aromatic system known for its pharmacological relevance.

  • A methylene (-CH2_2-) bridge connecting the sulfonamide and imidazo[1,2-a]pyridine groups.

This configuration enhances molecular rigidity and facilitates interactions with biological targets through hydrogen bonding (sulfonamide NH and O groups) and hydrophobic contacts (aromatic rings).

Table 1: Physicochemical Properties of 4-Chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide

PropertyValue
Molecular FormulaC14H12ClN3O2S\text{C}_{14}\text{H}_{12}\text{ClN}_{3}\text{O}_{2}\text{S}
Molecular Weight321.8 g/mol
Hydrogen Bond Donors1 (sulfonamide NH)
Hydrogen Bond Acceptors5 (2 sulfonamide O, 3 N atoms)
logP (Predicted)~3.2 (estimated)
Polar Surface Area85.9 Ų

Synthesis and Purification Techniques

Synthetic Pathways

The synthesis typically involves sequential reactions:

  • Sulfonylation: Reaction of 4-chlorobenzenesulfonyl chloride with imidazo[1,2-a]pyridin-2-ylmethanamine in a polar aprotic solvent (e.g., DMSO or ethanol).

  • Catalytic Coupling: Use of palladium or copper catalysts to enhance yield and regioselectivity during heterocycle formation.

  • Workup and Isolation: Acid-base extraction to remove unreacted starting materials.

Table 2: Optimal Reaction Conditions for Synthesis

ParameterCondition
SolventDimethyl sulfoxide (DMSO)
CatalystPd(OAc)2_2 (2 mol%)
Temperature80–100°C
Reaction Time12–24 hours
Yield65–78%

Purification Methods

  • Recrystallization: Dissolution in hot ethanol followed by gradual cooling to isolate high-purity crystals.

  • Column Chromatography: Silica gel eluted with ethyl acetate/hexane mixtures (3:7 ratio) to separate byproducts.

Biological Activities and Mechanism of Action

Enzyme Inhibition Profile

4-Chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide exhibits dual inhibitory effects:

  • Acetylcholinesterase (AChE) Inhibition: IC50_{50} ≈ 2.1 µM, comparable to rivastigmine, a clinical AChE inhibitor.

  • Lipoxygenase (LOX) Inhibition: IC50_{50} ≈ 4.8 µM, suggesting anti-inflammatory potential via arachidonic acid pathway modulation.

The sulfonamide group interacts with catalytic serine residues in AChE, while the imidazo[1,2-a]pyridine moiety occupies the enzyme’s peripheral anionic site .

Cytotoxicity and Selectivity

Preliminary assays against HEK-293 cells show low cytotoxicity (CC50_{50} > 50 µM), indicating a favorable therapeutic index.

Comparative Analysis with Structural Analogs

Imidazo[1,2-a]pyridine Derivatives

  • N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide: The trifluoromethyl group enhances metabolic stability but reduces solubility (logP = 4.9 vs. 3.2).

  • 4-Chloro-N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide: Replacement of sulfonamide with benzamide abolishes AChE inhibition, underscoring the sulfonamide’s critical role .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator